4-Cyclopropanecarbonyl-2,6-dimethylphenol
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Overview
Description
4-Cyclopropanecarbonyl-2,6-dimethylphenol is a chemical compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a phenol ring substituted with two methyl groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,6-dimethylphenol typically involves the acylation of 2,6-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar acylation reactions, optimized for yield and purity, using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropanecarbonyl-2,6-dimethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
4-Cyclopropanecarbonyl-2,6-dimethylphenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropanecarbonyl-2,6-dimethylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the cyclopropanecarbonyl group, making it less reactive in certain acylation reactions.
4-Cyclopropanecarbonylphenol: Similar structure but without the methyl groups at the 2 and 6 positions, affecting its steric and electronic properties.
Uniqueness
4-Cyclopropanecarbonyl-2,6-dimethylphenol is unique due to the presence of both the cyclopropanecarbonyl group and the methyl groups on the phenol ring. This combination of functional groups imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
cyclopropyl-(4-hydroxy-3,5-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-5-10(6-8(2)11(7)13)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
InChI Key |
LVCQMYYDKWLLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(=O)C2CC2 |
Origin of Product |
United States |
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